BM-131246
Overview
Description
AD-5061, also known as 5-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-1,3-thiazolidine-2,4-dione, is a synthetic organic compound. It is a member of the thiazolidinedione class, which is known for its potential antidiabetic properties. This compound has been studied for its ability to modulate glucose and lipid metabolism, making it a candidate for the treatment of type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AD-5061 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of AD-5061 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
AD-5061 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a model compound for studying thiazolidinedione chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes due to its ability to modulate glucose and lipid levels.
Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
AD-5061 exerts its effects by targeting specific molecular pathways involved in glucose and lipid metabolism. It is known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid homeostasis. By activating PPARγ, AD-5061 enhances insulin sensitivity, reduces blood glucose levels, and improves lipid profiles .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another thiazolidinedione compound with similar antidiabetic properties.
Rosiglitazone: A thiazolidinedione used for the treatment of type 2 diabetes.
Ciglitazone: An early thiazolidinedione compound with antihyperglycemic activity.
Uniqueness of AD-5061
AD-5061 is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to other thiazolidinediones, AD-5061 has shown a different profile of activity at PPARγ, potentially offering advantages in terms of efficacy and safety .
Properties
IUPAC Name |
5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-14-18(23-21(28-14)16-5-3-2-4-6-16)11-12-27-17-9-7-15(8-10-17)13-19-20(25)24-22(26)29-19/h2-10,19H,11-13H2,1H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTCYOKMCPFRGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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